Product packaging for 1-Methylcyclohexyl iodoacetate(Cat. No.:CAS No. 184699-20-5)

1-Methylcyclohexyl iodoacetate

Cat. No.: B12558813
CAS No.: 184699-20-5
M. Wt: 282.12 g/mol
InChI Key: PZFZUDCUAOTSED-UHFFFAOYSA-N
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Description

Contextual Significance of the Methylcyclohexyl Moiety in Chemical Transformations

The methylcyclohexyl group is more than a simple alkyl substituent; its conformational flexibility and steric bulk play a crucial role in directing the course of chemical reactions. The presence of the methyl group on the cyclohexane (B81311) ring introduces specific stereochemical considerations and can influence the stability of reactive intermediates. solubilityofthings.comsolubilityofthings.com

The chair and boat conformations of the cyclohexane ring, and the axial and equatorial positions of the substituents, dictate the molecule's three-dimensional shape. This, in turn, affects how it interacts with other reagents. ontosight.ai The steric hindrance provided by the 1-methylcyclohexyl group can direct incoming reagents to attack from a less hindered face of the molecule, a principle of significant utility in stereoselective synthesis. msu.edunsf.gov For instance, in reactions involving the formation of new stereocenters, the bulky methylcyclohexyl group can effectively shield one face of a reactive intermediate, leading to the preferential formation of one stereoisomer over another. nsf.gov

Fundamental Reactivity and Strategic Utility of the Iodoacetate Functional Group

The iodoacetate functional group is a cornerstone of the reactivity of 1-methylcyclohexyl iodoacetate. It is characterized by an ester group and a carbon-iodine bond. The iodine atom, being a large and polarizable halogen, is an excellent leaving group in nucleophilic substitution reactions. ijrpr.com This makes the α-carbon (the carbon adjacent to the carbonyl group) highly susceptible to attack by a wide range of nucleophiles.

This reactivity is harnessed in various synthetic transformations. For example, the iodoacetate group can readily participate in the formation of new carbon-carbon and carbon-heteroatom bonds. ijrpr.com It can react with amines, thiols, and other nucleophiles to introduce new functional groups into a molecule. interchim.fr The ester component of the iodoacetate can also undergo its own set of reactions, such as hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. pressbooks.publibretexts.org

The iodoacetate moiety can also be involved in radical reactions. The carbon-iodine bond can be cleaved homolytically to generate a carbon-centered radical, which can then participate in various radical-mediated transformations. bbhegdecollege.com This dual reactivity, encompassing both ionic and radical pathways, expands the synthetic utility of the iodoacetate group.

Overview of Contemporary Research Paradigms for Alkyl Iodides in Synthetic Design

Alkyl iodides, including this compound, are versatile intermediates in modern organic synthesis. ijrpr.com Contemporary research continues to uncover new and efficient ways to utilize the unique reactivity of the carbon-iodine bond.

One major area of focus is the development of new catalytic methods for the formation of bonds using alkyl iodides as precursors. Transition metal-catalyzed cross-coupling reactions, for instance, have revolutionized the way chemists construct complex molecules. mdpi.com While palladium-catalyzed reactions have been extensively studied, there is growing interest in using more earth-abundant and less toxic metals. mdpi.com

Recent advancements also include the use of photoredox catalysis to activate alkyl iodides under mild conditions. semanticscholar.org This approach utilizes visible light to generate reactive radical intermediates from alkyl iodides, which can then engage in a variety of bond-forming reactions. semanticscholar.org This strategy offers a green and sustainable alternative to traditional methods that often require harsh reaction conditions.

Furthermore, the development of halogen-atom transfer (XAT) processes provides a transition-metal-free method for generating alkyl radicals from alkyl iodides. nih.gov These radicals can then be used in a variety of synthetic applications, including the formation of C-N bonds. nih.gov Such innovative approaches are continuously expanding the toolkit available to synthetic chemists, enabling the construction of increasingly complex and valuable molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15IO2 B12558813 1-Methylcyclohexyl iodoacetate CAS No. 184699-20-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

184699-20-5

Molecular Formula

C9H15IO2

Molecular Weight

282.12 g/mol

IUPAC Name

(1-methylcyclohexyl) 2-iodoacetate

InChI

InChI=1S/C9H15IO2/c1-9(12-8(11)7-10)5-3-2-4-6-9/h2-7H2,1H3

InChI Key

PZFZUDCUAOTSED-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)OC(=O)CI

Origin of Product

United States

Mechanistic Elucidation of Reactivity and Transformation Pathways

Detailed Investigation of Alkylation Mechanisms Employing the Iodoacetate Group

The iodoacetate moiety of 1-Methylcyclohexyl iodoacetate is a potent alkylating agent, a property attributable to the carbon-iodine bond's susceptibility to nucleophilic attack. wikipedia.orgnih.gov Alkylating agents are crucial in various chemical transformations and have been studied for their ability to modify biological molecules like proteins. creative-proteomics.comresearchgate.net

The alkylation reactions involving this compound predominantly proceed via nucleophilic substitution mechanisms, primarily the S(_N)2 pathway. libretexts.org In an S(_N)2 reaction, a nucleophile attacks the electrophilic carbon atom simultaneously as the leaving group departs. libretexts.orgsavemyexams.com This concerted process involves a single transition state where the central carbon is pentacoordinate, bonded to both the incoming nucleophile and the departing iodide. ksu.edu.samsu.edu The rate of this bimolecular reaction is dependent on the concentrations of both the alkylating agent and the nucleophile. libretexts.org

Computational studies, such as those using Density Functional Theory (DFT), can be employed to model the transition states of these reactions, providing insights into their energy barriers and geometries. sciforum.net For instance, the reaction of iodoacetate with a nucleophile like a cysteine residue in a protein involves the formation of a transition state where the sulfur atom of the cysteine attacks the carbon bearing the iodine. wikipedia.orgcreative-proteomics.com

Interactive Table: General Characteristics of S(_N)2 Reactions

FeatureDescription
Kinetics Second-order, rate = k[Substrate][Nucleophile] libretexts.org
Mechanism Single, concerted step libretexts.org
Stereochemistry Inversion of configuration at the reaction center ksu.edu.sa
Transition State Pentacoordinate carbon atom ksu.edu.samsu.edu

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on reactivity, are critical in understanding the facility with which the iodide ion departs. wikipedia.orgtgjonesonline.co.uk The effectiveness of iodide as a leaving group is enhanced by hyperconjugation, where electron density from adjacent bonding orbitals donates into the antibonding orbital (σ*) of the carbon-iodine bond. researchgate.netbasna.ir This interaction weakens the C-I bond, lowering the activation energy for substitution.

The presence of the oxygen atom in the iodoacetate group also plays a significant stereoelectronic role. The non-bonding electrons of the oxygen can donate into the σ* orbital of the C-I bond, further weakening it and facilitating the departure of the iodide. researchgate.net This through-bond interaction is a key factor in the high reactivity of α-haloesters.

The reactivity of haloacetate derivatives in nucleophilic substitution reactions follows the trend I > Br > Cl > F. This order is primarily dictated by the leaving group's ability, which correlates with the strength of the carbon-halogen bond and the stability of the resulting halide ion.

Iodide is the best leaving group among the halogens because the C-I bond is the longest and weakest, and the resulting iodide ion is the most stable and polarizable. libretexts.org Theoretical studies comparing iodoacetate, bromoacetate, and chloroacetate (B1199739) have shown that the energy barrier for nucleophilic attack is lowest for iodoacetate. sciforum.net This trend is also observed experimentally in various alkylation reactions. nih.govresearchgate.net For example, iodoacetic acid is more toxic than its bromo- and chloro- analogs, a fact attributed to its greater alkylating potency. wikipedia.org

Interactive Table: Comparison of Haloacetate Reactivity

HaloacetateC-X Bond Strength (kJ/mol)Leaving Group Basicity (pKa of HX)Relative Reactivity
Iodoacetate ~238-10Highest
Bromoacetate ~280-9Intermediate
Chloroacetate ~340-7Lowest

Mechanistic Studies of Esterification and Transesterification Reactions Involving Cyclohexanol Derivatives

The formation of this compound itself involves an esterification reaction between 1-methylcyclohexanol (B147175) and a derivative of iodoacetic acid. The mechanisms of these reactions are influenced by catalysis and the stereochemistry of the alcohol.

Acid-catalyzed esterification, a common method for synthesizing esters, proceeds through a multi-step mechanism. zenodo.org The reaction is typically initiated by the protonation of the carbonyl oxygen of the carboxylic acid (or its derivative), which increases the electrophilicity of the carbonyl carbon. doubtnut.com The alcohol, in this case, 1-methylcyclohexanol, then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com

Kinetic studies of similar esterification reactions have shown that they often follow second-order kinetics, being first order in both the alcohol and the carboxylic acid. researchgate.netscirp.org The rate-determining step is often the nucleophilic attack of the alcohol on the protonated carboxylic acid. zenodo.org The use of solid acid catalysts, such as ion-exchange resins, can facilitate these reactions, sometimes following Eley-Rideal or Langmuir-Hinshelwood mechanisms. researchgate.net

The stereochemistry of the 1-methylcyclohexyl group can significantly influence the rate and outcome of the esterification reaction. solubilityofthings.com The bulky methyl group on the cyclohexane (B81311) ring creates steric hindrance, which can affect the approach of the carboxylic acid to the hydroxyl group. The conformation of the cyclohexyl ring, whether it is in a chair or boat conformation, will dictate the accessibility of the hydroxyl group.

Studies on the esterification of chiral secondary alcohols have shown that the reaction can proceed with either retention or inversion of configuration, depending on the specific mechanism and reagents used. researchgate.netresearchgate.net The stereochemical outcome is often determined by whether the reaction proceeds through a direct attack on the carbonyl carbon or involves the formation of an intermediate where the stereocenter is affected. researchgate.net The specific stereochemistry of the 1-methylcyclohexyl group will influence the diastereomeric ratio of the products if the carboxylic acid is also chiral. ontosight.ai

Exploration of Radical Pathways and Organometallic Intermediates

The reactivity of this compound is significantly influenced by the formation of radical and organometallic intermediates. These transient species are pivotal in carbon-carbon bond-forming reactions, providing pathways for the construction of complex molecular architectures. The exploration of these intermediates, particularly through zinc-iodine exchange and copper-catalyzed processes, offers insight into the compound's synthetic utility.

The generation of zinc enolates from α-haloesters is a cornerstone of the Reformatsky reaction. vedantu.comtestbook.com In the case of this compound, a tertiary α-iodo ester, the formation of the corresponding organozinc reagent, or "Reformatsky enolate," proceeds via an iodine-zinc exchange. This process can be initiated using metallic zinc or organozinc reagents like diisopropylzinc (B128070) (iPr₂Zn). recnotes.comresearchgate.net

The classical approach involves the oxidative addition of metallic zinc into the carbon-iodine bond of the α-iodoester. testbook.com This insertion step forms an organozinc iodide intermediate. Due to the inherent instability and high reactivity of this species, it is typically generated in situ for subsequent reactions with electrophiles such as aldehydes or ketones. byjus.comcollegedunia.com The resulting zinc enolate is less reactive than corresponding lithium or Grignard reagents, which advantageously prevents self-condensation with the ester group. vedantu.com The general mechanism involves the zinc metal inserting into the carbon-halogen bond, followed by dimerization and rearrangement to yield two zinc enolate molecules. vedantu.com

A more modern and milder method involves the direct exchange of the iodine atom with an alkyl group from a dialkylzinc reagent, such as diisopropylzinc. researchgate.net This iodine-zinc exchange reaction is highly efficient for generating zinc enolates from iodoacetates at room temperature. recnotes.com The reaction produces a zinc enolate equivalent that can readily participate in nucleophilic additions. This method avoids the often harsh conditions and activation requirements of metallic zinc.

The reaction between this compound and a carbonyl compound in the presence of zinc can be summarized as follows:

Enolate Formation : Zinc undergoes oxidative addition to the carbon-iodine bond of this compound, forming the organozinc intermediate, an iodozinc enolate.

Coordination : The carbonyl oxygen of an aldehyde or ketone coordinates to the zinc atom of the enolate.

C-C Bond Formation : A six-membered, chair-like transition state forms, leading to a rearrangement that creates a new carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon. vedantu.com

Workup : An acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester product. collegedunia.com

Table 1: Representative Conditions for Zinc-Iodine Exchange and Subsequent Aldol (B89426) Addition This table presents typical, generalized conditions for the Reformatsky reaction involving sterically hindered iodoacetates like this compound, based on established protocols.

ParameterConditionPurpose
Zinc Source Activated Zinc Dust or iPr₂ZnFacilitates oxidative addition or I/Zn exchange to form the enolate. researchgate.netcollegedunia.com
Solvent Tetrahydrofuran (THF) or Diethyl EtherInert solvent to facilitate the reaction. collegedunia.com
Electrophile Aldehyde or KetoneReacts with the zinc enolate intermediate.
Temperature Room Temperature to RefluxControls the rate of reaction.
Workup Dilute Aqueous Acid (e.g., HCl, NH₄Cl)Protonates the alkoxide to yield the β-hydroxy ester. collegedunia.com

Copper-Catalyzed Reformatsky Reaction Mechanisms

To enhance the efficiency and scope of the Reformatsky reaction, transition metal catalysts, particularly copper, have been employed. Copper-catalyzed variants of the Reformatsky reaction offer milder conditions and often lead to higher yields, especially with less reactive substrates. researchgate.net For a sterically hindered substrate like this compound, copper catalysis can be particularly beneficial.

The mechanism of the copper-catalyzed Reformatsky reaction typically involves a co-mediator, such as manganese (Mn) powder, which facilitates the catalytic cycle. researchgate.netorganic-chemistry.org The proposed mechanism proceeds through the following key steps:

Catalyst Reduction : A copper(I) or copper(II) salt (e.g., CuI) is reduced to active Cu(0) by the metallic manganese. researchgate.net

Organocopper Formation : The highly reactive Cu(0) undergoes oxidative addition with this compound to form an organocopper intermediate.

Transmetalation (if zinc is present) : In some protocols, the initially formed organozinc reagent may transmetalate with the copper catalyst to form a more reactive organocuprate species.

Nucleophilic Addition : The organocopper intermediate, which is a soft nucleophile, adds efficiently to the carbonyl group of an aldehyde or ketone. researchgate.net

Product Formation and Catalyst Regeneration : The resulting copper alkoxide is protonated during workup, yielding the β-hydroxy ester, and the copper catalyst is regenerated to continue the cycle.

This catalytic approach demonstrates excellent functional group tolerance and can be applied to a wide range of aliphatic, aromatic, and heterocyclic carbonyl compounds. researchgate.netorganic-chemistry.org The use of inexpensive and readily available starting materials makes this a practical method for constructing valuable β-hydroxy esters. researchgate.net

Table 2: Typical Parameters for Copper-Catalyzed Reformatsky Reaction This table outlines representative conditions for the copper-catalyzed reaction of an iodoacetate with a carbonyl compound, applicable to this compound.

ComponentExample Reagent/ConditionRole in Reaction
Iodoacetate This compoundThe nucleophile precursor.
Carbonyl Compound Aromatic or Aliphatic Aldehyde/KetoneThe electrophile.
Catalyst Copper(I) Iodide (CuI)The primary catalyst for the C-C bond formation. researchgate.netorganic-chemistry.org
Mediator Manganese (Mn) PowderReduces the copper salt to its active catalytic state. researchgate.netorganic-chemistry.org
Solvent Acetonitrile (MeCN) or THFProvides the reaction medium. organic-chemistry.org
Temperature 25-50 °CMild conditions typical for these catalyzed reactions.
Yield Generally high (e.g., 85-96%)Copper catalysis often improves reaction efficiency. researchgate.net

Advanced Synthetic Methodologies and Strategic Applications

Utility in Carbon-Carbon Bond Forming Reactions

The presence of the reactive carbon-iodine bond in 1-methylcyclohexyl iodoacetate makes it a candidate for reactions that proceed via enolate intermediates. The bulky 1-methylcyclohexyl group is expected to play a significant role in the stereochemical outcome of these transformations.

Enantioselective and Diastereoselective Aldol-Type Reactions with Iodoacetic Acid Derivatives

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation, and the use of chiral auxiliaries or catalysts can render this process enantioselective. In the context of this compound, the ester group could be transformed into a nucleophilic enolate. While specific studies on this compound in enantioselective aldol reactions are not documented, the principles of asymmetric induction suggest that the bulky and chiral environment of the ester could influence the facial selectivity of the enolate's attack on an aldehyde.

In a hypothetical scenario employing a chiral Lewis acid, the coordination of the catalyst to the carbonyl oxygen of the aldehyde and the ester would create a rigid transition state. The steric bulk of the 1-methylcyclohexyl group would likely direct the approach of the reacting partners, potentially leading to a high degree of diastereoselectivity and enantioselectivity. The preferred conformation of the cyclohexyl ring would be a critical determinant in the stereochemical outcome.

Reformatsky Reaction Applications for β-Hydroxy Ester Synthesis

The Reformatsky reaction provides a direct route to β-hydroxy esters through the reaction of an α-halo ester with a carbonyl compound in the presence of zinc. uni-muenchen.dedss.go.th The reaction proceeds through the formation of an organozinc intermediate, known as a Reformatsky enolate. dss.go.th The application of this compound in this reaction is anticipated to yield β-hydroxy esters with a sterically demanding ester group.

The mechanism involves the insertion of zinc into the carbon-iodine bond, followed by coordination to the carbonyl reactant. The formation of the carbon-carbon bond occurs through a cyclic transition state. The steric hindrance imposed by the 1-methylcyclohexyl group would likely influence the rate and selectivity of the reaction. While various catalysts, including copper, have been shown to improve the efficiency of the Reformatsky reaction with other iodoacetates, their effect on a substrate as sterically congested as this compound would require experimental validation. rsc.org

Stereoselective Synthesis and Structural Control in Systems Incorporating the Methylcyclohexyl Ring

The conformational rigidity of the cyclohexyl ring, further biased by the presence of a methyl group at the C1 position, offers a powerful tool for stereochemical control in synthetic transformations.

Diastereoselective Hydrogenation and Reduction Strategies

While direct diastereoselective hydrogenation of the ester functionality of this compound is not a typical transformation, the principles of diastereoselective reductions are relevant to derivatives of this compound. For instance, if the iodoacetate were converted to a β-keto ester, the subsequent reduction of the ketone would be influenced by the adjacent stereocenter and the conformation of the cyclohexyl ring.

Catalytic transfer hydrogenation is a common method for the reduction of cyclic ketones. unibo.it The stereochemical outcome of such a reduction on a system containing the 1-methylcyclohexyl moiety would be dictated by the direction of hydride delivery to the carbonyl face. The axial and equatorial positions on the cyclohexyl ring present distinct steric environments, which would lead to a preferential formation of one diastereomer over the other.

Influence of Cyclohexyl Conformation on Reaction Selectivity

The conformation of the cyclohexyl ring is a critical factor in determining the stereoselectivity of reactions involving this moiety. The 1-methylcyclohexyl group is expected to exist predominantly in a chair conformation with the methyl group in an axial or equatorial position, leading to distinct steric environments. This conformational preference can be exploited to control the stereochemical outcome of reactions at or near the ring.

For instance, in nucleophilic substitution reactions at the α-carbon of the iodoacetate, the incoming nucleophile would approach from the less sterically hindered face, which is determined by the conformation of the 1-methylcyclohexyl group. Computational studies on similar systems, such as (1-methylcyclohexyl)acetic acid, have shown that the rotational barriers of the substituent are influenced by the axial or equatorial position, which in turn would affect the transition state energies of reactions. researchgate.net

Development of Catalytic Methodologies for Ester Formation and Transformation

The synthesis of sterically hindered esters like this compound often requires tailored catalytic methods to overcome the steric repulsion between the alcohol and the acylating agent. Standard esterification procedures may prove inefficient.

The use of acid catalysts, such as mineral acids or organic sulfonic acids, is a common approach for esterification. google.com For a sterically hindered alcohol like 1-methylcyclohexanol (B147175), the reaction with iodoacetic acid or its derivatives would likely require elevated temperatures and an effective catalyst to drive the reaction to completion. Another approach is transesterification, where a less hindered ester is reacted with 1-methylcyclohexanol in the presence of a catalyst. google.com

Recent advances in catalysis have led to the development of highly active systems for the formation of sterically demanding esters. While not specifically documented for this compound, these methodologies could be applicable.

Heterogeneous and Homogeneous Catalysis for Atom-Economical Synthesis

The esterification of iodoacetic acid with 1-methylcyclohexanol to form this compound is a reversible reaction that requires a catalyst to achieve practical conversion rates and yields. mdpi.comredalyc.org Both homogeneous and heterogeneous acid catalysts are employed to accelerate this transformation by enhancing the electrophilicity of the carboxylic acid's carbonyl carbon. mdpi.comsci-hub.se

Homogeneous Catalysis

Homogeneous acid catalysts, which are soluble in the reaction medium, play a significant role in industrial esterification. mdpi.com Strong mineral acids such as sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid are common choices. redalyc.orgmdpi.com The catalytic cycle begins with the protonation of the carbonyl oxygen of iodoacetic acid by the acid catalyst. This step increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 1-methylcyclohexanol. mdpi.com

Despite their high activity, homogeneous catalysts present several challenges, including difficulties in separation from the product mixture, potential for corrosion of equipment, and the generation of acidic waste streams that require neutralization. mdpi.commdpi.comnih.gov

Table 1: Comparison of Homogeneous Acid Catalysts in Esterification Reactions

Catalyst Typical Reaction Conditions Advantages Disadvantages
Sulfuric Acid (H₂SO₄) 80-150°C, molar ratio acid:alcohol 1:1 to 1:3 redalyc.orggoogle.comgoogle.com High activity, low cost Corrosive, difficult to separate, side reactions mdpi.commdpi.com
p-Toluenesulfonic acid 80-120°C, often with Dean-Stark trap High activity, less corrosive than H₂SO₄ Requires purification, potential for charring mdpi.com

Heterogeneous Catalysis

To overcome the limitations of homogeneous systems, heterogeneous catalysts have been developed. These catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic allows for easy separation by simple filtration, enabling catalyst recycling and reducing waste. mdpi.comnih.gov Common heterogeneous acid catalysts for esterification include:

Ion-exchange resins: Materials like Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, are effective but can be limited by thermal stability (typically below 120°C). mdpi.com

Zeolites: Microporous aluminosilicates such as H-ZSM-5 and H-beta offer high acidity and shape selectivity, although their small pore size can be a limitation for bulky molecules like 1-methylcyclohexanol. mdpi.com

Supported Metal Oxides: Tungsten oxide supported on silica (B1680970) has demonstrated high activity for the esterification of acetic acid, achieving conversions comparable to homogeneous catalysts. mdpi.com

Heterogeneous catalysts are considered more environmentally friendly and are integral to the principles of green chemistry due to their reusability and non-corrosive nature. mdpi.com However, they can sometimes suffer from lower activity compared to their homogeneous counterparts and may be prone to deactivation or leaching of the active species. nih.govmdpi.com

Table 2: Performance of Heterogeneous Catalysts in Acetic Acid Esterification with Ethanol

Catalyst Temperature (°C) Catalyst Loading Acetic Acid Conversion (%) Source
Sulfuric Acid (Homogeneous) 70 1 ml 15.19 untirta.ac.id
Natural Zeolite (100 mesh) 70 1 gram 45.03 untirta.ac.id
10% W-KIT-5 (Tungsten on Silica) Not specified Not specified ~81 (93% of homogeneous catalyst) mdpi.com

Enzymatic Approaches for Esterification and Transesterification

Biocatalysis, utilizing enzymes to mediate chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. rsc.org For the synthesis of this compound, lipases are the most relevant class of enzymes.

Enzymatic Esterification

Lipases can catalyze the direct esterification of a carboxylic acid and an alcohol. nih.govlongdom.org These reactions are typically performed in non-aqueous organic solvents, such as hexane, to minimize the concentration of water, which is a byproduct. nih.govlongdom.org Reducing the water content shifts the reaction equilibrium toward the formation of the ester, thereby increasing the product yield. nih.gov

Key advantages of enzymatic esterification include:

High Selectivity: Enzymes can exhibit remarkable chemo-, regio-, and stereoselectivity, reducing the formation of byproducts.

Mild Conditions: Reactions are conducted at or near room temperature and atmospheric pressure, lowering energy consumption. longdom.org

Environmental Benefits: The process avoids the use of harsh acids or bases and corrosive conditions. longdom.org

A common technique to enhance the stability and reusability of the enzyme is immobilization. By fixing the lipase (B570770) onto a solid support, such as nylon, it can be easily recovered from the reaction mixture and reused for multiple cycles. nih.gov

Enzymatic Transesterification

Transesterification is another pathway for synthesizing the target ester. In this approach, an existing ester (e.g., ethyl iodoacetate) reacts with 1-methylcyclohexanol in the presence of a lipase. The enzyme facilitates the exchange of the alcohol moiety, leading to the formation of this compound and ethanol. This method can sometimes be more efficient than direct esterification, particularly if the starting ester is readily available.

The choice of enzyme is critical, as its activity can be highly dependent on the structure of the substrates. The steric hindrance of the tertiary alcohol, 1-methylcyclohexanol, may pose a challenge for some lipases, potentially requiring screening of various enzymes to find one with suitable activity.

Table 3: Examples of Lipase-Catalyzed Ester Synthesis

Enzyme Substrates Solvent Key Finding Source
Candida cylindracea Lipase (Immobilized) Ethanol and Propionic Acid Hexane Equilibrium conversions approached in <10 hours. nih.gov
Porcine Pancreas Lipase Butyric Acid and various alcohols (C₄-C₁₁) Hexane Increased hydrocarbon chain length of the alcohol complicated the synthesis; >90% conversion for lower alcohols. longdom.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of molecules. For 1-methylcyclohexyl iodoacetate, these calculations can provide insights into its reactivity and stability.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy unoccupied orbital, acts as an electron acceptor (electrophile). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter in determining the molecule's stability and reactivity. A smaller gap generally implies higher reactivity.

In the case of this compound, the HOMO is expected to be localized on the iodoacetate moiety, specifically on the non-bonding orbitals of the oxygen and iodine atoms. The LUMO is anticipated to be the σ* anti-bonding orbital of the C-I bond. masterorganicchemistry.com Nucleophilic attack on this compound would therefore involve the interaction of the nucleophile's HOMO with the LUMO of the C-I bond, leading to the cleavage of this bond in a nucleophilic substitution reaction. libretexts.org

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

Molecular OrbitalPredicted LocationRole in Reactivity
HOMO Non-bonding orbitals of oxygen and iodine atomsElectron-donating (nucleophilic character of the molecule)
LUMO σ* anti-bonding orbital of the C-I bondElectron-accepting (electrophilic site for nucleophilic attack)

This table is based on theoretical predictions for analogous alkyl halides and esters.

The 1-methylcyclohexyl group in this compound can exist in different spatial arrangements known as conformational isomers. The most stable conformation for a cyclohexane (B81311) ring is the chair conformation, which minimizes both angle strain and torsional strain. libretexts.org For a monosubstituted cyclohexane like methylcyclohexane, the substituent can occupy either an axial or an equatorial position. libretexts.org

The equatorial conformation is generally more stable for a methyl group due to the avoidance of 1,3-diaxial interactions, which are steric repulsions between the axial substituent and the axial hydrogens on the same side of the ring. libretexts.org In the case of this compound, the bulky iodoacetate group at the C1 position will also have a strong preference for the equatorial position to minimize steric hindrance. The methyl group, also at C1, will have one conformer where it is axial and another where it is equatorial. The relative energies of these conformers would need to be calculated, but it is highly probable that the conformation with the larger iodoacetate group in the equatorial position is significantly more stable.

Table 2: Predicted Relative Stabilities of this compound Conformers

Conformer (Iodoacetate Group Position)Conformer (Methyl Group Position)Predicted Relative StabilityPrimary Destabilizing Interaction
EquatorialAxialLess Stable1,3-diaxial interactions of the methyl group
AxialEquatorialLeast Stable1,3-diaxial interactions of the larger iodoacetate group
EquatorialEquatorialMost StableMinimized steric interactions

This table is based on established principles of conformational analysis for substituted cyclohexanes. libretexts.orglibretexts.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape and intermolecular interactions of this compound in different environments. By simulating the movement of atoms over time, MD can explore the various conformations accessible to the molecule and the energetic barriers between them. acs.org

For this compound, MD simulations could be used to:

Investigate the ring-flipping process of the cyclohexane ring and determine the free energy barrier for this process.

Analyze the preferred conformations of the iodoacetate side chain and its rotational freedom.

Study the interactions of the molecule with solvent molecules, which can influence its conformational preferences and reactivity. In a polar solvent, for instance, the polar ester group would be stabilized through dipole-dipole interactions.

Reaction Pathway Modeling and Transition State Characterization

Computational methods are powerful tools for modeling chemical reaction pathways and characterizing the high-energy transition states that govern reaction rates. wikipedia.orgyoutube.com

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and energetics of molecules and reaction pathways. chemrxiv.orgdntb.gov.ua For this compound, DFT calculations could be employed to investigate various reactions, such as nucleophilic substitution at the α-carbon of the iodoacetate group or hydrolysis of the ester bond. rsc.orgaip.org

A likely reaction pathway for this compound is the SN2 reaction with a nucleophile, where the nucleophile attacks the carbon atom bonded to the iodine, and the iodide ion acts as a leaving group. libretexts.orgnih.gov DFT calculations could model the potential energy surface of this reaction, identifying the transition state and any intermediate species. The geometry of the transition state would reveal the synchronous or asynchronous nature of bond-making and bond-breaking.

From the calculated potential energy surface, the activation energy (Ea) for a given reaction can be determined as the energy difference between the reactants and the transition state. youtube.com This is a crucial parameter for predicting the reaction rate. According to Transition State Theory (TST), the rate constant of a reaction is exponentially dependent on the activation energy. wikipedia.orgjohnhogan.info

For the hydrolysis of the ester bond in this compound, DFT calculations could predict the activation energies for both acid-catalyzed and base-catalyzed mechanisms. rsc.orgamu.edu.pl These calculations would involve modeling the protonation of the carbonyl oxygen in the acid-catalyzed pathway or the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon in the base-catalyzed pathway. The calculated activation energies would provide a quantitative measure of the reaction's feasibility under different conditions. ias.ac.in

Table 3: Theoretical Kinetic Parameters for a Hypothetical SN2 Reaction of this compound

ParameterTheoretical SignificanceMethod of Prediction
Activation Energy (Ea) The minimum energy required for the reaction to occur. A lower Ea corresponds to a faster reaction.DFT calculations of the energy difference between reactants and the transition state.
Pre-exponential Factor (A) Relates to the frequency of collisions with the correct orientation.Can be estimated from the vibrational frequencies of the transition state calculated using DFT.
Rate Constant (k) Quantifies the rate of the reaction.Calculated using the Arrhenius equation or Eyring equation from TST, incorporating the calculated Ea and A.

This table outlines the theoretical approach to determining kinetic parameters for a reaction involving this compound.

Spectroscopic and Analytical Methodologies for Mechanistic Insight

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Reaction Monitoring and Stereochemical Assignment

Advanced NMR techniques are pivotal for monitoring the progress of chemical reactions in real-time and for unambiguously determining the three-dimensional arrangement of atoms in a molecule.

Reaction Monitoring: Techniques such as ¹H and ¹³C NMR spectroscopy can be employed to follow the formation of 1-Methylcyclohexyl iodoacetate from its precursors, for instance, by the esterification of 1-methylcyclohexanol (B147175) with iodoacetic acid or its derivative. By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be quantified to determine reaction kinetics. For example, the characteristic signals of the methyl group and the protons on the cyclohexane (B81311) ring would shift upon esterification, providing a clear marker for reaction progress.

Stereochemical Assignment: The stereochemistry of the 1-methylcyclohexyl moiety is crucial. The presence of the methyl group at a tertiary carbon creates a stereocenter if the cyclohexane ring is appropriately substituted to induce chirality, though in this compound itself, the 1-position is not a stereocenter unless the ring has other substituents. However, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in determining the relative orientation of protons in space. For derivatives of this compound that are chiral, NOESY could reveal through-space correlations between the methyl protons and specific protons on the cyclohexane ring, thereby helping to assign the stereochemistry.

Hypothetical NMR Data for Reaction Monitoring:

Time (min)Integral of 1-Methylcyclohexanol CH₃ Signal (Reactant)Integral of this compound CH₃ Signal (Product)
01.000.00
300.520.48
600.250.75
1200.050.95

Mass Spectrometry for Identification of Reaction Intermediates and Mechanistic Pathways

Mass spectrometry is an exquisitely sensitive technique for identifying molecules by their mass-to-charge ratio. In the context of studying reactions involving this compound, MS can be used to detect and identify transient reaction intermediates.

By coupling a reaction vessel to a mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), it is possible to sample the reaction mixture in real-time. This allows for the detection of short-lived species that may be crucial to understanding the reaction mechanism. For instance, in a nucleophilic substitution reaction where the iodide of this compound is displaced, cationic intermediates or transition states could potentially be observed.

Hypothetical Intermediates in a Reaction of this compound:

Putative IntermediateProposed m/zRole in Mechanism
[1-Methylcyclohexyl-O-C(O)CH₂]⁺Calculated m/zAcylium ion intermediate
[1-Methylcyclohexyl]⁺Calculated m/zCarbocation intermediate

X-ray Crystallography for Determining Absolute Stereochemistry and Conformation of Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and preferred conformation.

For a derivative of this compound that is chiral and can be crystallized, single-crystal X-ray diffraction would yield precise bond lengths, bond angles, and torsional angles. This information would unambiguously establish the absolute configuration of all stereocenters. Furthermore, the crystal structure would reveal the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the orientation of the iodoacetate group relative to the ring. This level of structural detail is invaluable for understanding structure-activity relationships and for validating computational models.

Hypothetical Crystallographic Data for a Chiral Derivative:

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.123
b (Å)12.456
c (Å)15.789
Flack Parameter0.02(3)

Interactions with Biological Systems: Mechanistic Perspectives Strictly Excluding Clinical/safety/dosage Data

Mechanistic Studies of Alkylation with Biological Nucleophiles (e.g., Cysteine Thiols)

The primary mechanism by which iodoacetate derivatives, including presumably 1-Methylcyclohexyl iodoacetate, interact with biological systems is through the alkylation of nucleophilic amino acid residues. The most prominent target for this reaction is the thiol group of cysteine.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the deprotonated form of the cysteine's thiol group, the thiolate anion (S-), acts as a potent nucleophile. This thiolate attacks the electrophilic carbon atom of the iodoacetate moiety—the carbon atom bonded to the iodine. This nucleophilic attack results in the formation of a stable thioether bond and the displacement of the iodide ion, which is an effective leaving group. pearson.com This covalent modification is typically irreversible under physiological conditions. nih.gov

The reactivity of a specific cysteine residue is highly dependent on its local microenvironment within the protein structure. Key factors include the solvent accessibility of the thiol group and its pKa value. A lower pKa (relative to the typical value of ~8.5) signifies a greater tendency for the thiol to exist in the more reactive thiolate form at physiological pH, thus enhancing its susceptibility to alkylation. nih.gov

While cysteine is the most common target, other nucleophilic residues such as histidine, lysine, and methionine can also be alkylated by iodo-compounds, although generally at a much slower rate. researchgate.net The specificity for cysteine is a cornerstone of the utility of iodoacetates in biochemical research.

Irreversible Enzyme Inhibition Mechanisms: Case Studies of Cysteine Peptidases and Glycolytic Enzymes

The alkylation of functionally critical cysteine residues is a well-established mechanism for irreversible enzyme inhibition. Iodoacetate and its analogues are classic examples of irreversible inhibitors for enzymes that rely on a catalytic cysteine thiol.

Cysteine Peptidases: These enzymes, such as papain and cathepsins, feature a cysteine residue in their active site that is essential for their catalytic activity. The active site cysteine, often part of a catalytic dyad or triad, has a lowered pKa, making it a prime target for alkylating agents. By covalently modifying this catalytic cysteine, iodoacetates prevent the enzyme from carrying out its normal proteolytic function. This irreversible inhibition has been extensively used to study the mechanism and biological roles of cysteine proteases.

Glycolytic Enzymes: A key target of iodoacetate-based inhibitors in metabolic pathways is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in glycolysis. nih.govresearchgate.net GAPDH possesses a highly reactive cysteine residue in its active site that is vital for the catalytic conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Alkylation of this cysteine by iodoacetate or its derivatives leads to the complete and irreversible inactivation of the enzyme, thereby blocking the glycolytic pathway. nih.govresearchgate.net Studies have shown that iodoacetate is a more potent inhibitor of GAPDH than iodoacetamide, suggesting that the molecular structure of the alkylating agent plays a significant role in its inhibitory efficiency. nih.govnih.gov

Structure-Reactivity Relationships in the Alkylation of Specific Amino Acid Residues

The structure of an alkylating agent significantly influences its reactivity and specificity. nih.govresearchgate.net While no specific studies on this compound were identified, principles of structure-activity relationships (SAR) allow for informed hypotheses regarding the influence of the 1-methylcyclohexyl group.

Compared to the simple iodoacetate, the 1-methylcyclohexyl ester introduces considerable steric bulk and hydrophobicity.

The table below summarizes the expected influence of the 1-methylcyclohexyl group on reactivity compared to the parent iodoacetic acid, based on general chemical principles.

FeatureIodoacetic AcidThis compound (Hypothesized)Consequence
Reactive Moiety IodoacetylIodoacetylSame fundamental SN2 mechanism
Steric Profile Small, unhinderedBulky, sterically hinderedPotentially lower reaction rate, increased selectivity for accessible thiols
Solubility High in aqueous mediaLower in aqueous media, higher in nonpolar environmentsAltered biodistribution and target accessibility
Charge Anionic at neutral pHNeutralCan cross biological membranes more readily than iodoacetate

Application as a Chemical Probe for Exploring Protein Reactivity and Function (Methodological Focus)

Alkylating agents based on the iodoacetate scaffold are invaluable tools in chemical biology and proteomics, serving as probes to investigate protein structure, function, and reactivity. nih.gov The unique properties imparted by the 1-methylcyclohexyl group could theoretically be leveraged for specialized applications.

Selective Labeling Strategies for Proteomic Analysis

In proteomics, iodoacetate derivatives are routinely used to alkylate cysteine residues. This step is critical in sample preparation for mass spectrometry-based protein identification, as it prevents the formation of unwanted disulfide bonds, ensuring that peptides are in a uniform, reduced state. springernature.com

The development of specialized alkylating probes allows for more sophisticated analyses. For instance, isotopically labeled iodoacetamide reagents have been created to enable quantitative mass spectrometry. nih.gov While this compound itself is not a standard proteomics reagent, its properties highlight how modifying the core iodoacetate structure can tune its application. A bulky, hydrophobic probe could potentially be used for:

Selective Profiling: Targeting a subset of proteins with accessible cysteines in hydrophobic environments.

Activity-Based Protein Profiling (ABPP): In a competitive ABPP experiment, the displacement of a broadly reactive, tagged probe by this compound could identify proteins that have a specific affinity for the bulky cyclohexyl moiety.

Elucidation of Molecular Interactions and Biochemical Pathways

By acting as potent and specific inhibitors of enzymes like GAPDH, iodoacetate compounds serve as powerful tools to dissect biochemical pathways. nih.govresearchgate.net Inducing a chemical knockout of a specific enzyme allows researchers to study the downstream consequences, helping to map metabolic fluxes and understand pathway regulation.

For example, the inhibition of glycolysis by iodoacetate has been used to study cellular energy metabolism and its interplay with other pathways, such as glutathione metabolism. nih.gov The use of a membrane-permeable, neutral inhibitor like this compound (in contrast to the charged iodoacetate) could be advantageous for studying these processes in living cells, as it would be expected to diffuse more readily across cellular membranes to reach its intracellular targets. The specific effects would depend on its rate of hydrolysis and reactivity once inside the cell.

Future Directions and Emerging Research Avenues

Exploration of Asymmetric Synthesis Utilizing Chiral 1-Methylcyclohexyl Iodoacetate Derivatives

The development of methodologies for the asymmetric synthesis of this compound derivatives possessing chirality at the cyclohexyl ring or the acetate (B1210297) moiety represents a significant area for future exploration. The introduction of stereocenters would create valuable chiral building blocks for the synthesis of complex natural products and pharmaceuticals.

Current research in asymmetric synthesis often employs chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. These auxiliaries can then be removed and recycled. For instance, chiral auxiliaries based on trans-2-phenyl-1-cyclohexanol (B1200244) and oxazolidinones have been successfully used to direct stereoselective alkylation and aldol (B89426) reactions. A promising future direction would involve the development of novel chiral auxiliaries derived from 1-methylcyclohexanol (B147175) to synthesize enantiomerically pure derivatives of this compound.

Another avenue of research is the use of chiral catalysts to achieve enantioselectivity. While not specific to this compound, the broader field of asymmetric catalysis offers powerful tools. For example, chiral N,N'-dioxide-metal complexes have been shown to catalyze enantioselective Friedel-Crafts alkylations of indoles with glyoxylates, yielding products with high enantiomeric excess. Adapting such catalytic systems to reactions involving this compound could enable the direct formation of chiral products without the need for stoichiometric chiral auxiliaries.

Table 1: Potential Strategies for Asymmetric Synthesis

Strategy Description Potential Application to this compound
Chiral Auxiliaries Temporary incorporation of a chiral group to direct stereoselective reactions. Development of novel chiral auxiliaries derived from 1-methylcyclohexanol for the synthesis of chiral iodoacetate derivatives.
Chiral Catalysis Use of a chiral catalyst to control the stereochemical outcome of a reaction. Adaptation of existing chiral Lewis acid or organocatalytic systems for enantioselective reactions involving this compound.

| Enzymatic Resolutions | Use of enzymes to selectively react with one enantiomer of a racemic mixture. | Kinetic resolution of racemic this compound derivatives using lipases or other hydrolases. |

Integration of this compound Chemistry with Automated Synthesis and Flow Chemistry Platforms

The integration of chemical syntheses into automated and flow chemistry platforms offers numerous advantages, including enhanced reaction control, improved safety, and facile scalability. researchgate.net The application of these technologies to the chemistry of this compound is a logical next step to improve the efficiency and reproducibility of its reactions.

Automated synthesis platforms, which utilize robotic systems to perform chemical reactions, can accelerate the optimization of reaction conditions and the synthesis of compound libraries. nih.gov For reactions involving this compound, an automated platform could be employed to rapidly screen different bases, solvents, and temperatures to identify optimal conditions for alkylation reactions, for example.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise manner, is particularly well-suited for reactions that are highly exothermic or involve unstable intermediates. The superior heat and mass transfer in flow reactors can lead to higher yields and selectivities. researchgate.net The synthesis of this compound itself, as well as its subsequent reactions, could be adapted to flow conditions, potentially leading to safer and more efficient processes.

Table 2: Comparison of Batch vs. Flow Chemistry for Iodoacetate Reactions

Parameter Batch Chemistry Flow Chemistry
Heat Transfer Limited by surface area-to-volume ratio Excellent, due to high surface area-to-volume ratio
Mass Transfer Can be limited by mixing efficiency Efficient mixing through static mixers or narrow channels
Scalability Often requires re-optimization Scalable by running the system for longer or using parallel reactors

| Safety | Large volumes of reagents can be hazardous | Small reaction volumes at any given time enhance safety |

Advanced Computational Tools for Predictive Design of Derivatives with Tailored Reactivity and Selectivity

Advanced computational tools, particularly Density Functional Theory (DFT), offer powerful means to predict the reactivity and selectivity of chemical reactions. Applying these tools to this compound chemistry could enable the rational design of derivatives with tailored properties and provide deeper mechanistic insights into their reactions.

DFT calculations can be used to model the transition states of reactions involving this compound, providing information about activation energies and the origins of stereoselectivity. nih.gov For instance, computational studies could be employed to predict the facial selectivity of nucleophilic attack on a carbonyl group in a chiral derivative of this compound, guiding the design of substrates that favor the formation of a desired stereoisomer.

Furthermore, computational models can be used to predict various molecular properties, such as electronic structure and steric hindrance, which can be correlated with reactivity. This predictive capability can accelerate the discovery of new applications for this compound derivatives by allowing for the in silico screening of potential substrates and reaction conditions before experimental investigation. The development of machine learning models trained on experimental data could further enhance the predictive power for regioselectivity and stereoselectivity in complex substrates.

Development of Novel Synthetic Applications Beyond Established Reaction Types

While this compound is primarily used as an alkylating agent, its structural features suggest potential for novel synthetic applications beyond this established role. The sterically hindered nature of the 1-methylcyclohexyl group could be exploited to control the regioselectivity of reactions or to stabilize reactive intermediates.

One potential area of exploration is the use of this compound in fragment-based drug discovery. The 1-methylcyclohexyl moiety could serve as a hydrophobic fragment that can be linked to other functionalities via the iodoacetate group to build larger, more complex molecules for biological screening.

Another avenue for research is the development of new multicomponent reactions involving this compound. Multicomponent reactions, where three or more reactants combine in a single operation, are highly efficient for generating molecular complexity. Designing novel multicomponent reactions that incorporate this compound could lead to the rapid synthesis of diverse compound libraries with potential applications in medicinal chemistry and materials science. Additionally, the use of this compound in transition metal-catalyzed cross-coupling reactions could be explored to form new carbon-carbon and carbon-heteroatom bonds.

Q & A

Q. What is the primary biochemical mechanism by which 1-Methylcyclohexyl iodoacetate modifies cysteine residues in proteins, and how can this be experimentally validated?

The iodoacetate moiety alkylates cysteine sulfhydryl groups (-SH) via nucleophilic substitution, forming a stable thioether bond. This reaction is pH-dependent, with optimal specificity at slightly alkaline conditions (pH 8–9). Experimental validation includes:

  • Mass spectrometry (MS): Detect mass shifts (+58 Da per modified cysteine) in peptides post-treatment (e.g., ESI-MS analysis in ).
  • Activity assays: Measure loss of enzymatic activity in cysteine-dependent proteins (e.g., RNase activity dropped to 15% after iodoacetate treatment in ).
  • HPLC separation: Resolve modified vs. unmodified peptides (e.g., RP-HPLC in ).

Q. How is this compound utilized to inhibit glycolysis in cellular models, and what are the critical parameters for ensuring specificity?

The compound inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme, by alkylating its active-site cysteine. Critical parameters include:

  • Concentration: Use sub-millimolar ranges (e.g., 0.1–1 mM) to avoid off-target effects on other thiol-containing proteins.
  • Validation: Quantify ATP depletion or lactate reduction (e.g., sperm longevity decreased by ~24% in glycolysis-inhibited models in ).
  • Controls: Co-treatment with substrates like 3’-GMP to protect active-site residues (e.g., RNase activity retained 70% in ).

Advanced Research Questions

Q. What methodological approaches resolve contradictions in the observed off-target effects of this compound on non-cysteine residues (e.g., histidine)?

Off-target modifications (e.g., histidine alkylation) may occur under non-optimal conditions. Mitigation strategies include:

  • pH optimization: Maintain pH >8 to enhance cysteine specificity.
  • Competitive protection: Pre-incubate proteins with substrates (e.g., 3’-GMP for RNase in ) to shield active sites.
  • Mutagenesis: Use cysteine-to-serine mutants to confirm target specificity.

Q. In designing a chronic osteoarthritis model using this compound, what are the optimal dosing strategies and validation biomarkers?

Based on monosodium iodoacetate (MIA) models:

  • Dosing: Intra-articular injection at 0.5–1 mg/joint (calibrated to joint size in rodents).
  • Biomarkers: Monitor synovial TNF-α, IL-6 (), and cartilage degradation via histopathology (e.g., Safranin O staining in ).
  • Longitudinal validation: Use micro-CT for subchondral bone changes and gait analysis for functional impairment.

Q. How does the reaction of this compound with selenol compounds influence analytical workflows in metabolic studies?

Iodoacetate reacts with selenols (e.g., methylselenol) to form non-volatile adducts, preventing detection via GC-MS. Mitigation strategies include:

  • Alternative quenching agents: Use N-ethylmaleimide for thiol/selenol stabilization.
  • Derivatization: Employ borohydride reduction followed by LC-ICP-MS (e.g., ).

Q. What are the implications of proton-coupled electron transfer (PCET) mechanisms in the reduction kinetics of this compound?

PCET dominates in buffered aqueous systems, enhancing reduction rates of iodoacetate by radicals (e.g., α-hydroxyethyl radical). Key insights:

  • Kinetic studies: Use γ-radiolysis to simulate radical reactions ().
  • Theoretical modeling: Apply density functional theory (DFT) to predict reaction pathways (e.g., shows BrAc− and IAc− are preferentially reduced via PCET).

Methodological Notes

  • Data Contradictions: Discrepancies in enzyme inhibition studies (e.g., histidine vs. cysteine modification) often arise from pH variability or reagent purity. Always include positive/negative controls (e.g., untreated vs. 3’-GMP-protected samples in ).
  • Model Optimization: For disease models, pilot studies are critical to calibrate doses (e.g., 20–30 mg/kg in ) and avoid systemic toxicity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.